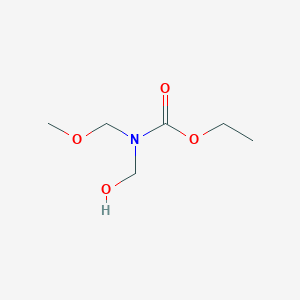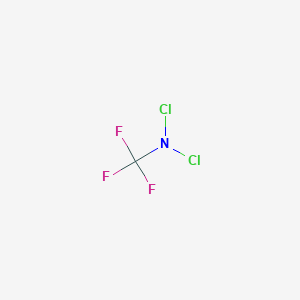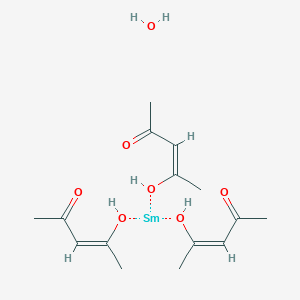
Tris(pentane-2,4-dionato-O,O')samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(pentane-2,4-dionato-O,O')samarium belongs to a class of chemical compounds involving samarium coordinated with pentane-2,4-dionato ligands. These compounds are of interest due to their unique chemical and physical properties which make them useful in various fields such as materials science and catalysis.
Synthesis Analysis
The synthesis of Tris(pentane-2,4-dionato-O,O')samarium complexes can vary but often involves reacting samarium salts with pentane-2,4-dione under specific conditions. For example, the preparation and properties of related actinoid(IV) complexes have been detailed, indicating a method that might be applicable or similar to the synthesis of Tris(pentane-2,4-dionato-O,O')samarium complexes (Brown, Whittaker, & Tacon, 1975).
Molecular Structure Analysis
The molecular structure of Tris(pentane-2,4-dionato-O,O')samarium compounds typically features samarium ions coordinated by three bidentate pentane-2,4-dionato ligands, creating a complex with octahedral geometry. The X-ray structure analysis of similar complexes provides insights into the coordination environment and geometry of these compounds.
Chemical Reactions and Properties
Tris(pentane-2,4-dionato-O,O')samarium complexes participate in various chemical reactions, including interactions with lanthanide shift reagents and formation of adducts with unusual structures involving bridging oxygen atoms, as demonstrated in studies involving tris(pentane-2,4-dionato)cobalt(III) (Lindoy et al., 1977).
Aplicaciones Científicas De Investigación
Interaction with Other Complexes
Tris(pentane-2,4-dionato)cobalt(III) demonstrates notable interaction with lanthanide shift reagents. Studies show that it forms a 1:1 adduct with tris(1,1,1,2,2,3,3,-heptafluoro-7,7-[2H6]dimethyl[2H3]octane-4,6-dionato)europium, which has an unusual structure containing three bridging oxygen atoms. This interaction is significant in the study of nuclear magnetic resonance (NMR) signals for both free and complexed tris(pentane-2,4-dionato)cobalt(III) at ambient temperature (Lindoy et al., 1977).
Association with Chlorinated Phenols
Tris(pentane-2,4-dionato)cobalt(III) associates with chlorinated phenols through hydrogen bonding. This was studied using a liquid-liquid partition technique, where the association complexes formed were identified, and their constants determined. The hydrogen bond between the hydroxyl proton of the phenols and Co(acac)3 was evidenced from 1H NMR measurement, providing insights into the relationship between association constant and acid-dissociation constant of the phenols (Imura et al., 1991).
Catalysis and Polymerization
Tris(pentane-2,4-dionato)vanadium has been used as a catalyst in the polymerization of 4-(N,N-dimethylamino)phenylethyne, leading to a polyene with π-conjugated donor substituents. This process also resulted in the cyclotrimerization of the acetylene derivative, yielding a mixture of isomers. The structure of the main isomer was determined by X-ray diffraction methods (Rodríguez et al., 1997).
Nitrosylation Reactions
In studies of nitrosylation reactions, it was found that tris(pentane-2,4-dionato)cobalt(III) is attacked by nitric oxide at the chelate ligands, leading to the formation of the oximato complex tris(3-hydroxyimino-pentane-2,4-dionato)cobalt. This contrasts with tetranuclear bis(pentane-2,4-dionato)-cobalt(II), which reacts differently with nitric oxide (Herberhold & Kratzer, 1977).
Propiedades
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;samarium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Sm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDTQDBHBJLOF-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentane-2,4-dionato-O,O')samarium | |
CAS RN |
14589-42-5 |
Source


|
| Record name | Tris(pentane-2,4-dionato-O,O')samarium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014589425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(pentane-2,4-dionato-O,O')samarium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

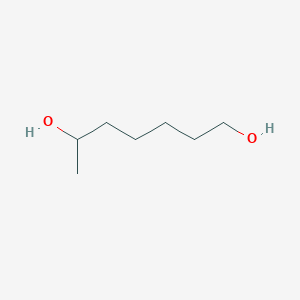

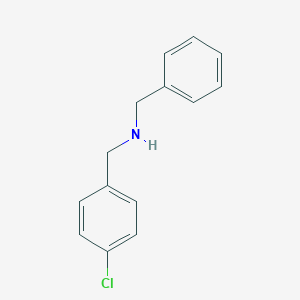
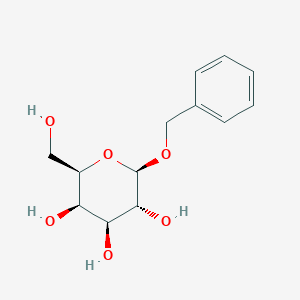

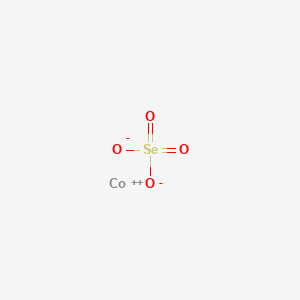
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)


